
Butanamide, 2-methyl-3-oxo-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 2-methyl-3-oxo-N-(phenylmethyl)- is an organic compound with a complex structure It is known for its unique chemical properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-methyl-3-oxo-N-(phenylmethyl)- typically involves the reaction of 2-methyl-3-oxobutanoic acid with benzylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Butanamide, 2-methyl-3-oxo-N-(phenylmethyl)- may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, 2-methyl-3-oxo-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amide derivatives.
Aplicaciones Científicas De Investigación
Butanamide, 2-methyl-3-oxo-N-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butanamide, 2-methyl-3-oxo-N-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Butanamide, N-(2-methoxyphenyl)-3-oxo-: This compound has a similar structure but with a methoxy group instead of a phenylmethyl group.
Butanamide, 3-oxo-N-phenyl-: This compound lacks the methyl group on the butanamide chain.
Uniqueness
Butanamide, 2-methyl-3-oxo-N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
90033-07-1 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-benzyl-2-methyl-3-oxobutanamide |
InChI |
InChI=1S/C12H15NO2/c1-9(10(2)14)12(15)13-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,15) |
Clave InChI |
JZIAPVGFTJBWPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)C(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
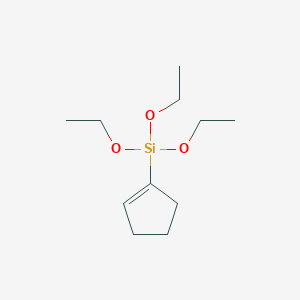
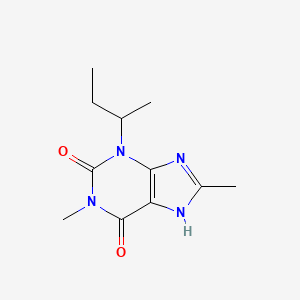
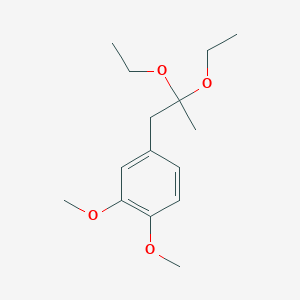
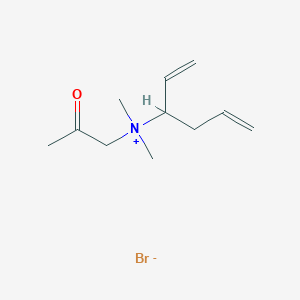
![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)
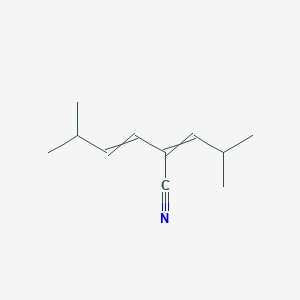

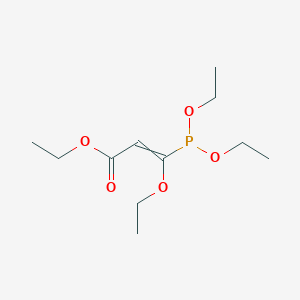

![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
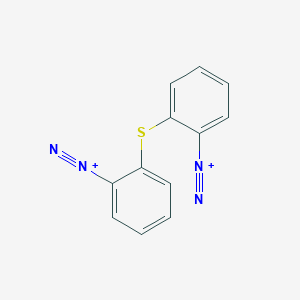
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
